Olodaterol is a novel, enantiomerically pure, inhaled long-acting β2-adrenoceptor agonist (LABA) designed for the treatment of chronic obstructive pulmonary disease (COPD). [] It exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, primarily located in the lungs. [, ] Olodaterol's unique structure and high β2-receptor selectivity contribute to its long duration of action, allowing for once-daily dosing. []
Olodaterol is derived from a series of chemical compounds designed to improve respiratory function in patients with COPD. Its chemical structure is characterized by the presence of a chiral center, and it exists as the R-enantiomer, which is the active form responsible for its therapeutic effects. The hydrochloride salt form of olodaterol has a molecular weight of 422.91 g/mol, while the free base has a molecular weight of 386.45 g/mol .
The synthesis of olodaterol hydrochloride involves a multi-step process that can be summarized as follows:
The entire synthesis process consists of approximately ten steps, with careful control over reaction conditions and purification methods to ensure high yield and purity of the final product .
The molecular structure of olodaterol can be described with the following key features:
Olodaterol undergoes several key reactions during its metabolism and pharmacological action:
Olodaterol functions by binding to beta2-adrenoceptors located on airway smooth muscle cells:
Olodaterol possesses several notable physical and chemical properties:
Olodaterol is primarily utilized in the treatment of COPD:
The evolution of bronchodilators for chronic obstructive pulmonary disease (COPD) began with short-acting β2-agonists (SABAs) like salbutamol in the 1960s, requiring frequent dosing due to their brief duration (4–6 hours). The 1980s–1990s saw the advent of long-acting β2-agonists (LABAs) such as salmeterol and formoterol, offering 12-hour bronchodilation. Despite improved convenience, the need for twice-daily dosing persisted, driving research into ultra-LABAs with 24-hour efficacy. Olodaterol emerged from systematic exploration of 6-hydroxy-4H-benzo[1,4]oxazin-3-one derivatives, designed to optimize β2-receptor selectivity and dissociation kinetics. Preclinical studies demonstrated its 24-hour bronchoprotection in guinea pigs and dogs, a milestone unattainable with formoterol at equipotent doses [1] [4].
Key innovations included enantiomeric purity—olodaterol is formulated as the pure (R)-enantiomer, unlike earlier racemic mixtures. This eliminated the (S)-enantiomer’s potential for tachyphylaxis and reduced off-target effects [1]. Additionally, its biphasic dissociation profile (half-lives of 32 minutes and 17.8 hours) from human β2-adrenoceptors underpinned its once-daily efficacy [4] [6]. These advances positioned olodaterol among the first ultra-LABAs approved for clinical use, alongside indacaterol [1] [2].
Olodaterol distinguishes itself pharmacodynamically through near-full agonism at β2-adrenoceptors (88% intrinsic activity vs. isoproterenol) and exceptional receptor selectivity. In vitro, it exhibits 241-fold greater affinity for β2 than β1 receptors and 2,299-fold selectivity over β3 receptors—surpassing formoterol and salmeterol [4] [6]. This selectivity minimizes cardiac β1-mediated side effects (e.g., tachycardia), a historical limitation of earlier LABAs [2] [6]. Clinically, olodaterol achieves peak bronchodilation within 10 minutes post-inhalation, matching formoterol’s onset, while sustaining FEV₁ improvements for 24 hours—validated across Phase II/III trials [1] [2].
Its delivery via the Respimat® Soft Mist™ inhaler enhances lung deposition. Studies show Respimat® delivers >50% of the dose to the lungs as fine particles (1–5 μm diameter), outperforming dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs) [2] [5]. This efficiency allows lower dosing (5 μg once daily) while maintaining efficacy [2]. In COPD management, olodaterol is indicated as monotherapy for moderate-to-severe disease and forms the LABA component of the tiotropium/olodaterol fixed-dose combination (FDC), a cornerstone for symptomatic patients [5] [9].
Olodaterol research addresses critical gaps in bronchodilator science:
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Modern LABAs
Parameter | Olodaterol | Indacaterol | Formoterol | Vilanterol |
---|---|---|---|---|
Receptor Selectivity (β2:β1) | 241:1 | 1,000:1 | 11:1 | 600:1 |
Onset of Action | 10 minutes | 5 minutes | 1–3 minutes | 15 minutes |
Duration | 24 hours | 24 hours | 12 hours | 24 hours |
Dissociation t½ | 17.8 hours (slow phase) | Not reported | 1.7 hours | 2.8 hours |
Primary Metabolism | Glucuronidation, O-demethylation (CYP2C8/9) | Hydroxylation (CYP3A4) | O-demethylation (CYP2D6) | Hydrolysis (esterases) |
Key Clinical Dose | 5 μg once daily | 75–150 μg once daily | 12 μg twice daily | 25 μg once daily |
Table 2: β-Adrenergic Receptor Selectivity Profile of Olodaterol
Receptor Subtype | EC₅₀ (nM) | Intrinsic Activity (%) | Selectivity Ratio (vs. β₂) |
---|---|---|---|
β₂ | 0.1 | 88 | 1 (Reference) |
β₁ | 24.1 | 47 | 241:1 |
β₃ | 229.9 | 42 | 2,299:1 |
Core Content
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7